1-(Cyclopent-1-en-1-yl)pent-3-en-2-one

Fragrance formulation Volatility Top-note design

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one (CAS 654643-31-9) is a C₁₀H₁₄O enone featuring a cyclopent-1-ene ring directly attached at the 1-position to a pent-3-en-2-one chain. With a molecular weight of 150.22 g·mol⁻¹, a predicted boiling point of 223.0 ± 19.0 °C, and a predicted density of 0.951 ± 0.06 g·cm⁻³ , this compound belongs to the alkyl cyclic ketone structural class relevant to both fragrance and synthetic intermediate applications.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 654643-31-9
Cat. No. B12521318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopent-1-en-1-yl)pent-3-en-2-one
CAS654643-31-9
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC=CC(=O)CC1=CCCC1
InChIInChI=1S/C10H14O/c1-2-5-10(11)8-9-6-3-4-7-9/h2,5-6H,3-4,7-8H2,1H3
InChIKeyUKZLFSPGDPKMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopent-1-en-1-yl)pent-3-en-2-one (CAS 654643-31-9) Procurement Profile & Structural Classification


1-(Cyclopent-1-en-1-yl)pent-3-en-2-one (CAS 654643-31-9) is a C₁₀H₁₄O enone featuring a cyclopent-1-ene ring directly attached at the 1-position to a pent-3-en-2-one chain . With a molecular weight of 150.22 g·mol⁻¹, a predicted boiling point of 223.0 ± 19.0 °C, and a predicted density of 0.951 ± 0.06 g·cm⁻³ , this compound belongs to the alkyl cyclic ketone structural class relevant to both fragrance and synthetic intermediate applications. Its computed LogP of 2.63 and polar surface area of 17.07 Ų place it within a distinct physicochemical space relative to more heavily substituted commercial cyclopentenone odorants such as Sandal pentenone (CAS 65113-95-3).

Why 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one Cannot Be Casually Replaced by Other Cyclopentenone Odorants


Although numerous cyclopentenone derivatives share the C₁₀H₁₄O formula or occupy the alkyl cyclic ketone fragrance structural group, regioisomeric connectivity and methyl-substitution patterns produce divergent volatility, lipophilicity, and olfactory character. The 1-(cyclopent-1-en-1-yl) connectivity of CAS 654643-31-9 places the enone carbonyl in a distinct electronic environment relative to 2-substituted analogs such as 2-(2-cis-pentenyl)-2-cyclopentenone (CAS 41031-88-3, boiling point ~94.4 °C) and 5-substituted variants (CAS 61020-30-2), while the absence of ring-methyl groups differentiates it from the commercial sandalwood odorant Sandal pentenone (CAS 65113-95-3), which has a boiling point of 284.3 °C, a LogP of 4.31, and established IFRA-governed safety data [1][2]. Generic substitution without accounting for these physicochemical and toxicological differences risks altered evaporation kinetics in fragrance formulations or unexpected reactivity in synthetic sequences.

Quantitative Differentiators: 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one vs. Closest Analogs


Volatility Advantage: Lower Predicted Boiling Point vs. Sandal Pentenone

CAS 654643-31-9 exhibits a predicted boiling point of 223.0 ± 19.0 °C at atmospheric pressure , which is approximately 61 °C lower than the estimated boiling point of Sandal pentenone (CAS 65113-95-3) at 284.28 °C (760 mmHg) [1]. This 21% reduction in boiling point translates to higher vapor pressure and faster evaporation, making the target compound more suitable for top-note fragrance effects where rapid scent release is desired, whereas Sandal pentenone's substantivity of 192 hours at 100% concentration [2] favors base-note persistence.

Fragrance formulation Volatility Top-note design

Lipophilicity Differentiation: 1.7 LogP Units Lower than Sandal Pentenone

The computed LogP of CAS 654643-31-9 is 2.632 , compared with an estimated LogP of 4.305 for Sandal pentenone [1]. This 1.67 log-unit difference represents an approximately 47-fold lower octanol-water partition coefficient, indicating substantially lower lipophilicity. In the context of fragrance safety, lower LogP values are generally associated with reduced potential for dermal accumulation and bioaccumulation, as noted in the RIFM safety assessment framework for cyclopentanone and cyclopentenone fragrance ingredients [2].

Partitioning Skin penetration Formulation compatibility

Regioisomeric Connectivity: 1-Position vs. 2- or 5-Position Substitution in C₁₀H₁₄O Isomers

CAS 654643-31-9 possesses the pentenone chain attached at the 1-position of the cyclopentene ring, in contrast to the 2-substituted regioisomer 2-(2-cis-pentenyl)-2-cyclopentenone (CAS 41031-88-3) and the 5-substituted regioisomer 5-(pent-2-en-1-yl)cyclopent-2-en-1-one (CAS 61020-30-2), all sharing the identical molecular formula C₁₀H₁₄O . This connectivity difference places the enone carbonyl in a distinct electronic environment: in the 1-substituted isomer, the carbonyl is exocyclic to the cyclopentene ring, whereas in the 2- and 5-substituted isomers, it is endocyclic. This fundamental electronic difference alters the compound's nucleophilic addition reactivity and conjugated π-system extent, which can affect both synthetic utility and olfactory receptor activation profiles .

Structural isomerism Reactivity Odor character

Absence of Methyl Substitution: Distinguishing Feature from Commercial Sandalwood Odorants

Unlike the commercial sandalwood odorant Sandal pentenone (CAS 65113-95-3), which carries three methyl substituents on its cyclopentene ring (2,2,3-trimethyl substitution pattern) and an additional methyl group on its pentenone chain, CAS 654643-31-9 is entirely devoid of methyl branching [1]. This structural simplification reduces molecular weight from 206.32 to 150.22 g·mol⁻¹ and eliminates potential sites for cytochrome P450-mediated oxidative metabolism that are present in methyl-substituted analogs. The class-level safety assessment of cyclopentanones and cyclopentenones by the RIFM Expert Panel confirmed low acute toxicity, absence of mutagenic/genotoxic activity, and no developmental toxicity across the group [2], providing a foundational safety framework that the simpler, lower-molecular-weight target compound can reasonably be expected to meet or exceed.

Metabolic stability Toxicological profile Odor tuning

Stereochemical Procurement Options: Mixed Isomer (654643-31-9) vs. Defined (3E) Isomer (760987-28-8)

CAS 654643-31-9 designates the unspecified stereoisomer mixture of 1-(cyclopent-1-en-1-yl)pent-3-en-2-one, whereas CAS 760987-28-8 specifies the (3E)-configuration isomer . For procurement purposes, selection between the mixed isomer (typically lower cost, suitable when stereochemistry is not critical) and the defined (3E)-isomer (required when olefin geometry affects downstream reactivity, olfactory character, or biological activity) must be made based on the intended application. The E/Z isomerism of the pentenone double bond can influence the compound's conformational ensemble and, consequently, its interaction with chiral environments or olfactory receptors. No published quantitative comparison of odor or reactivity between the two forms was identified in the open literature, indicating an evidence gap that prospective procurers should address through targeted evaluation .

Stereochemical purity Procurement specification Reproducibility

Class-Level Safety: Cyclopentenones Exhibit Low Acute Toxicity and No Genotoxicity in Standard Assays

The comprehensive RIFM Expert Panel safety assessment of cyclopentanone and cyclopentenone fragrance ingredients (covering multiple structural members of this class) concluded that these compounds demonstrate a low order of acute toxicity, no significant toxicity in repeat dose studies, no mutagenic or genotoxic activity in bacterial and mammalian cell line assays, and no developmental toxicity [1]. For high-end users, calculated maximum dermal exposures range from 0.002% to 15.16% in hydroalcoholic products, with systemic exposures of 0.0003 to 0.7122 mg/kg/day. By comparison, Sandal pentenone (CAS 65113-95-3) has a reported oral LD₅₀ greater than 5 g/kg bw in rats [2], and the structurally related cis-Jasmone (CAS 488-10-8) is classified as a skin irritant (H315) . While compound-specific toxicological data for CAS 654643-31-9 are absent from the open literature, its membership in the cyclopentenone structural class and its lower molecular weight and LogP relative to evaluated analogs provide a reasonable basis for expecting a favorable preliminary safety profile.

Toxicology Safety assessment Regulatory compliance

Procurement Scenarios for 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one Based on Quantitative Evidence


Top-Note Fragrance Ingredient in Hydroalcoholic Formulations

With a predicted boiling point of 223 °C — approximately 61 °C lower than Sandal pentenone — CAS 654643-31-9 is positioned for use in fragrance formulations requiring rapid evaporation and initial scent impact (top-note character). Its lower LogP of 2.63 relative to Sandal pentenone (LogP 4.31) supports better solubility in hydroalcoholic matrices typical of fine fragrance products . The cyclopentenone class-level safety opinion from the RIFM Expert Panel — no safety concerns at reported use levels, with dermal exposures up to 15.16% in hydroalcoholic products [1] — provides a preliminary regulatory framework for formulation screening.

Synthetic Intermediate for Cyclopentenone-Derived Bioactive Scaffolds

The exocyclic enone connectivity of CAS 654643-31-9 — with the carbonyl positioned outside the cyclopentene ring — distinguishes it from endocyclic enone isomers (CAS 41031-88-3 and 61020-30-2) and may offer distinct reactivity in Diels-Alder cycloadditions and Michael addition sequences . The lower molecular weight (150.22 g·mol⁻¹) and absence of methyl substituents reduce steric hindrance at the cyclopentene ring, potentially enabling regioselective transformations that are more challenging with the 2,2,3-trimethyl-substituted Sandal pentenone scaffold. Procurement of the mixed-isomer form (CAS 654643-31-9) is appropriate for exploratory synthetic chemistry, while the defined (3E)-isomer (CAS 760987-28-8) should be specified when stereochemical reproducibility is critical .

Structure-Odor Relationship (SOR) Studies of Alkyl Cyclic Ketones

As a minimally substituted C₁₀H₁₄O cyclopentenone with 1-position connectivity, CAS 654643-31-9 fills a structural gap in structure-odor relationship (SOR) libraries between the heavily methylated sandalwood odorants (e.g., Sandal pentenone) and the jasmone series (2-substituted cyclopentenones with floral character) . Its 47-fold lower lipophilicity versus Sandal pentenone and distinct exocyclic carbonyl orientation provide olfactory research groups with a probe molecule to decouple the contributions of molecular shape, volatility, and lipophilicity to odor perception. The availability of both the mixed-isomer and (3E)-isomer forms further enables investigation of stereochemical effects on olfactory receptor activation.

Pre-Screening Fragrance Candidate with Favorable Preliminary Safety Inference

For procurement decisions where toxicological risk must be minimized at the screening stage, CAS 654643-31-9 benefits from the RIFM Expert Panel's conclusion that cyclopentanones and cyclopentenones as a class exhibit low acute toxicity, no mutagenicity, no genotoxicity, and no developmental toxicity . Its lower molecular weight and LogP relative to Sandal pentenone (150.22 vs. 206.32 g·mol⁻¹; LogP 2.63 vs. 4.31) suggest potentially lower bioaccumulation potential. While compound-specific toxicological data are absent, the class-level safety framework — coupled with the absence of structural alerts for methyl oxidation metabolites — makes this compound a conservative choice for early-stage fragrance discovery programs before dedicated toxicology studies are commissioned.

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